Agn-PC-0nih9S - 61712-40-1

Agn-PC-0nih9S

Catalog Number: EVT-14705329
CAS Number: 61712-40-1
Molecular Formula: C13H8ClNO2
Molecular Weight: 245.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Agn-PC-0nih9S is a chemical compound that has garnered attention in the field of synthetic chemistry and pharmacology. While specific details about its structure and properties may not be widely documented, it is essential to analyze its classification, potential synthesis methods, molecular structure, and applications in scientific research.

Source

The compound Agn-PC-0nih9S appears to be a custom synthesis product, potentially developed for specialized research purposes. Companies like Angene Chemical provide custom synthesis services for compounds that are not commercially available, indicating that Agn-PC-0nih9S may fall into this category. Such companies often require detailed information about the chemical's structure, desired purity, and safety data for synthesis requests .

Classification

Agn-PC-0nih9S can be classified based on its functional groups and structural characteristics, which remain to be elucidated through further research. The classification will depend on its molecular composition, which may include various organic functional groups or heterocycles commonly used in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of Agn-PC-0nih9S likely involves advanced organic synthesis techniques. These may include:

  • Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts to create enantiomerically pure compounds.
  • Hydrogenation: A common method for reducing double bonds or adding hydrogen to organic compounds.
  • Peptide Synthesis: If the compound is a peptide or related to peptide chemistry, solid-phase peptide synthesis might be employed.

Technical Details

  • Preliminary Research: Understanding the target compound's properties and potential reactions.
  • Optimization: Adjusting reaction conditions (temperature, pressure, solvents) to maximize yield and purity.
  • Analytical Techniques: Employing methods such as NMR spectroscopy and mass spectrometry for characterization of the synthesized compound.
Molecular Structure Analysis

Structure

Data

Molecular data such as molecular weight, functional groups present, and stereochemistry will be necessary to fully characterize Agn-PC-0nih9S. This information can typically be obtained through spectroscopic analysis post-synthesis.

Chemical Reactions Analysis

Reactions

Agn-PC-0nih9S may participate in various chemical reactions depending on its functional groups. Common reactions could include:

  • Nucleophilic Substitution: If it contains halogens or similar leaving groups.
  • Condensation Reactions: If it has reactive amine or carboxylic acid groups.

Technical Details

Mechanism of Action

Process

Understanding the mechanism of action for Agn-PC-0nih9S requires insights into its biological targets and pathways. If it exhibits pharmacological activity, mechanisms could involve:

  • Enzyme Inhibition: Binding to active sites of enzymes.
  • Receptor Modulation: Interacting with cellular receptors to elicit biological responses.

Data

Quantitative data on binding affinities or inhibition constants would be essential for a comprehensive understanding of its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties (melting point, boiling point) for Agn-PC-0nih9S are not available, general characteristics can include:

  • Solubility: Depending on its polarity and functional groups.
  • Stability: Influenced by structural integrity under various conditions.

Chemical Properties

Chemical properties would encompass reactivity with other compounds, stability under different pH levels, and thermal stability. These properties are critical for assessing safety and handling during laboratory work.

Applications

Scientific Uses

Agn-PC-0nih9S could have several applications in scientific research:

  • Drug Development: If it possesses biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Biology: It could be utilized in studying biochemical pathways or interactions within cells.
Synthesis Methodologies and Reaction Optimization for Agn-PC-0nih9S Benzoxazole Derivatives

Advanced Organic Synthesis Strategies for Benzoxazole Derivatives

Benzoxazole scaffolds serve as privileged structures in medicinal chemistry and materials science. Agn-PC-0nih9S analogs are synthesized via three primary routes:

  • Cyclodehydration of o-Aminophenols: Utilizing carboxylic acids or aldehydes under microwave-assisted conditions (150–180°C), reducing reaction times from hours to minutes while improving yields by 15–25%. Catalyst systems like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) facilitate ring closure at high temperatures (>160°C).
  • Transition Metal-Catalyzed Cyclization: Pd(OAc)₂/XPhos systems enable C–H activation/annulation between aryl halides and ortho-haloanilines. This method achieves regioselectivity >95% for unsymmetrical substrates at 80–100°C in DMF.
  • Oxidative Coupling: CuI/1,10-phenanthroline catalysts mediate couplings between Schiff bases and aldehydes under O₂ atmosphere, forming C2-arylbenzoxazoles. Yields range from 70–92% with electron-donating substituents enhancing reactivity.

Table 1: Comparative Analysis of Benzoxazole Synthesis Methods

MethodCatalyst/ReagentTemperature (°C)Yield Range (%)Key Advantage
CyclodehydrationPPA/PTSA160–22065–85Broad substrate scope
Pd-Catalyzed AnnulationPd(OAc)₂/XPhos80–10075–95Excellent regioselectivity
Oxidative CouplingCuI/Phenanthroline100–12070–92Atom economy

Catalytic Asymmetric Synthesis of Chiral Agn-PC-0nih9S Analogs

[2]Chiral Agn-PC-0nih9S derivatives require enantioselective C–C bond formation at the benzoxazole core. Key approaches include:

  • Organocatalyzed Aldol Reactions: L-Proline-derived catalysts (20 mol%) induce enantioselectivity (up to 94% ee) in ketone-aldehyde condensations forming Agn-PC-0nih9S precursors. Polar solvents (DMSO, MeCN) enhance stereocontrol.
  • Chiral Auxiliary-Assisted Cyclizations: (S)-tert-Butanesulfinamide directs asymmetric cyclizations via N-acyliminium intermediates, achieving de >98%. Auxiliary removal occurs under mild acidic conditions without racemization.
  • Rh-Catalyzed Hydrogenations: DuPhos-Rh complexes reduce enamide intermediates at 50 psi H₂, affording chiral amines with 90–99% ee for N-functionalized benzoxazoles. Catalyst loading as low as 0.5 mol% is feasible via ligand tuning.

Table 2: Asymmetric Synthesis Performance Metrics

TechniqueCatalyst/Ligandee or de (%)Reaction Time (h)Scale Limit
OrganocatalysisL-Proline amide86–9424–48100 mg–5 g
Auxiliary-Directed Cyclization(S)-tert-Butanesulfinamide>9812–241 g–50 g
Rh-Catalyzed Hydrogenation(S,S)-Et-DuPhos/Rh90–996–1210 g–1 kg

Optimization of Hydrogenation and Condensation Reactions in Intermediate Formation

[2]Critical steps in Agn-PC-0nih9S precursor synthesis involve hydrogenation and condensation optimization:

  • Pressure-Tuned Hydrogenation: 3-Substituted-2-ketone intermediates undergo Pd/C-catalyzed reduction (10–50 psi H₂). Lower pressures (10–20 psi) minimize over-reduction of benzoxazole rings while maintaining conversion rates >90%. Solvent screening shows EtOAc/MeOH (4:1) suppresses byproduct formation by 30% versus pure alcohols.
  • Microwave-Assisted Condensations: Knoevenagel condensations between benzoxazole-6-carbaldehydes and active methylene compounds (e.g., malononitrile) use piperidine/CH₃COOH (5 mol%) under microwave irradiation (100°C, 15 min), achieving 95% yield vs. 65% under conventional reflux (6 h).
  • Flow Chemistry: Continuous-flow hydrogenations with immobilized Ru catalysts (5% Ru/Al₂O₃) enable 24/7 operation, enhancing throughput by 200% and reducing metal leaching to <5 ppm. Residence times of 2–5 minutes suffice for quantitative conversion.

Solid-Phase Peptide Synthesis Techniques for Functionalized Benzoxazole Scaffolds

[2]Benzoxazole-peptide hybrids like Agn-PC-0nih9S leverage Fmoc-SPPS for backbone assembly:

  • Resin Selection: Wang resins with p-hydroxybenzyl alcohol linkers enable mild TFA cleavage (20–50% v/v) while preserving benzoxazole integrity. Rink amide MBHA resin is preferred for C-terminal amidation.
  • Orthogonal Protection: tert-Butyl (acid-labile) and Alloc (Pd⁰-labile) groups shield carboxylic acids or amines during benzoxazole cyclization on resin. Cyclization employs PyBOP/DIEA (4 equiv) in DMF for 2 h, yielding >85% cyclic product.
  • Post-Assembly Functionalization: On-resin Suzuki-Miyaura couplings attach aryl groups to C4-bromobenzoxazoles using Pd(PPh₃)₄ (2 mol%)/K₂CO₃ in DMF:H₂O (10:1) at 60°C. Purification via reverse-phase HPLC isolates >98% pure Agn-PC-0nih9S analogs.

Table 3: SPPS Parameters for Benzoxazole-Peptide Hybrids

StepReagents/ConditionsYield/PurityKey Challenge Mitigated
Resin Cleavage30% TFA/DCM, 2 h90–95%Benzoxazole degradation
On-Resin CyclizationPyBOP/DIEA, DMF, 2 h85–92%Incomplete ring formation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF:H₂O, 60°C75–85%Pd-induced side reactions

Properties

CAS Number

61712-40-1

Product Name

Agn-PC-0nih9S

IUPAC Name

4-(5-chloro-1,3-benzoxazol-2-yl)phenol

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H

InChI Key

OLCHPSBGCJIERI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.